3-Bromo-2-methoxybenzenethiol
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Overview
Description
3-Bromo-2-methoxybenzenethiol: is an organic compound with the molecular formula C7H7BrOS It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the second position
Scientific Research Applications
Chemistry: 3-Bromo-2-methoxybenzenethiol is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is used as a probe to study the interactions of thiol-containing molecules with proteins and enzymes. It is also used in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the development of new materials with enhanced properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of aromatic compounds .
Mode of Action
The mode of action of 3-Bromo-2-methoxybenzenethiol is likely to involve electrophilic aromatic substitution . In this process, the bromine atom in the compound may act as an electrophile, interacting with electron-rich aromatic systems in its targets. This interaction can lead to changes in the target’s structure and function .
Biochemical Pathways
It’s plausible that it could influence pathways involving the metabolism of aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Its molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential mode of action, it could cause structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might enhance or inhibit its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-methoxybenzenethiol are not well-studied. Based on its structural similarity to other benzenethiols, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve covalent bonding, hydrogen bonding, or hydrophobic interactions .
Cellular Effects
It is plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxybenzenethiol: One common method involves the bromination of 2-methoxybenzenethiol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methoxybenzenethiol is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 3-bromo-2-methoxybenzenethiol typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-methoxybenzenethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzenethiol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
3-Bromo-4-methoxybenzenethiol:
2-Methoxybenzenethiol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 3-Bromo-2-methoxybenzenethiol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential as a building block for complex molecules highlight its importance in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-2-methoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-7-5(8)3-2-4-6(7)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMDVGYOBNCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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